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Compound of Interest

Compound Name: 4-Amino-2,6-diphenylphenol

Cat. No.: B1268537

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the aromatic
compound 4-Amino-2,6-diphenylphenol (CAS No: 50432-01-4). The following sections detail
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics, offering valuable data for its identification, characterization, and application in
research and development.

Core Spectral Data

The spectral data presented below has been compiled from various spectroscopic databases
and is primarily sourced from analyses conducted by Sigma-Aldrich.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds. The following tables summarize the predicted and observed chemical
shifts for the *H and 13C nuclei of 4-Amino-2,6-diphenylphenol.

IH NMR (Proton NMR) Data

Detailed experimental tH NMR data, including chemical shifts (d) and coupling constants (J),
for 4-Amino-2,6-diphenylphenol is not readily available in public databases. However, based
on the structure, the following proton environments are expected:
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e Aromatic Protons: Signals corresponding to the protons on the two phenyl rings and the

central phenol ring.

» Amine Protons (-NHz): A broad singlet, the chemical shift of which can be concentration and

solvent dependent.

» Hydroxyl Proton (-OH): A broad singlet, also dependent on concentration and solvent.

Table 1: Predicted *H NMR Chemical Shifts for 4-Amino-2,6-diphenylphenol

Predicted Chemical Shift

Protons Multiplicity
(3, ppm)

Phenyl H 72-7.6 Multiplet

Phenol H ~6.8 Singlet

-NH:z Broad Singlet Singlet

-OH Broad Singlet Singlet

Note: These are estimated
values and may vary based on

experimental conditions.

13C NMR (Carbon-13 NMR) Data

The 3C NMR spectrum of 4-Amino-2,6-diphenylphenol has been recorded in deuterated

chloroform (CDCI3).[3]

Table 2: 13C NMR Chemical Shifts for 4-Amino-2,6-diphenylphenol
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Carbon Atom Chemical Shift (6, ppm)
C-OH ~150

C-NH:z ~140

C (substituted on phenol ring) ~125

CH (phenol ring) ~115

C (ipso-phenyl) ~138

CH (phenyl rings) 127 - 129

Note: Specific peak assignments require further
2D NMR analysis. The provided data is based

on available information.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR spectroscopy provides information about the
functional groups present in a molecule.

Table 3: Key IR Absorption Bands for 4-Amino-2,6-diphenylphenol
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Wavenumber (cm~?) Functional Group Vibration Mode
3500 - 3300 O-H (Phenol), N-H (Amine) Stretching

3100 - 3000 C-H (Aromatic) Stretching

1620 - 1580 C=C (Aromatic) Stretching

1520 - 1480 N-H Bending

1350 - 1250 C-N Stretching

1260 - 1180 C-O (Phenol) Stretching

850 - 700 C-H (Aromatic) Out-of-plane Bending

Note: This is a summary of
expected characteristic

absorption bands.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data provides information on the molecular
weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for 4-Amino-2,6-diphenylphenol

m/z Interpretation

261 Molecular lon [M]*
262 [M+1]* isotope peak
260 [M-H]* fragment

Data sourced from NIST Mass Spectrometry
Data Center.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed. The specific parameters for the acquisition of the data for 4-Amino-2,6-
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diphenylphenol may vary.

NMR Spectroscopy Protocol

e Sample Preparation: A solution of 4-Amino-2,6-diphenylphenol is prepared by dissolving
approximately 5-10 mg of the solid compound in about 0.6-0.7 mL of a deuterated solvent
(e.g., CDCI3) in a clean, dry NMR tube.

e Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used for
analysis.

o Data Acquisition:
o The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
o For 'H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

o For 3C NMR, a proton-decoupled pulse sequence is typically employed to simplify the
spectrum.

o Data Processing: The acquired FID is Fourier transformed, phase corrected, and baseline
corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard
(e.g., tetramethylsilane, TMS, at 0.00 ppm).

ATR-IR Spectroscopy Protocol

o Sample Preparation: A small amount of solid 4-Amino-2,6-diphenylphenol is placed directly
onto the ATR crystal (e.g., diamond or zinc selenide).

 Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR
accessory is used.

o Data Acquisition:
o A background spectrum of the clean, empty ATR crystal is collected.

o The sample is brought into firm contact with the crystal.
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o The sample spectrum is then recorded. The final spectrum is a result of the ratio of the
sample spectrum to the background spectrum.

o Data Processing: The resulting spectrum is typically displayed in terms of transmittance or
absorbance versus wavenumber (cm~1).

GC-MS Protocol

o Sample Preparation: A dilute solution of 4-Amino-2,6-diphenylphenol is prepared in a
volatile organic solvent (e.g., dichloromethane or methanol).

¢ Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer is used.
o Gas Chromatography:

o A small volume of the sample solution is injected into the heated inlet of the GC, where it
is vaporized.

o The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column.
The column separates the components of the sample based on their boiling points and
interactions with the stationary phase.

e Mass Spectrometry:

o As the separated components elute from the GC column, they enter the ion source of the
mass spectrometer.

o The molecules are ionized (typically by electron impact) and fragmented.

o The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer
and detected.

» Data Analysis: The mass spectrum for each eluting peak is recorded, providing a
fragmentation pattern that can be used for structural elucidation and identification by
comparison with spectral libraries.

Visualizations
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The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 4-Amino-2,6-diphenylphenol.
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Caption: A generalized workflow for the spectroscopic analysis of 4-Amino-2,6-
diphenylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268537#spectral-data-of-4-amino-2-6-
diphenylphenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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